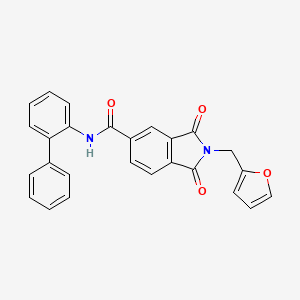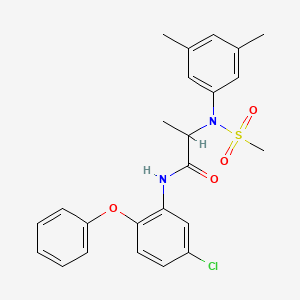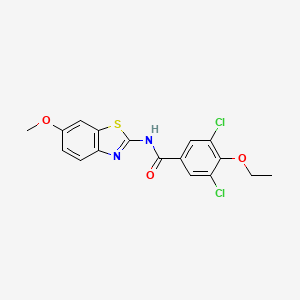![molecular formula C22H19FN2O3S B4194533 1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE](/img/structure/B4194533.png)
1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE
Overview
Description
1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE is a complex organic compound characterized by the presence of fluorine, methylsulfanyl, and nitro functional groups
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluoroacetophenone with 4-methylthiobenzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including nitration and amination, to yield the final compound .
Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and the use of catalysts may be employed to achieve these goals.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Scientific Research Applications
1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE can be compared with similar compounds such as:
4-Fluorophenyl methyl sulfone: This compound shares the fluorophenyl group but lacks the nitro and methylsulfanyl groups, resulting in different chemical properties and reactivity.
1-(Methylsulfanyl)-4-(phenylethynyl)benzene: This compound contains the methylsulfanyl group but differs in the overall structure and functional groups, leading to distinct applications and reactivity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)-3-(4-nitroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-29-20-12-4-15(5-13-20)21(14-22(26)16-2-6-17(23)7-3-16)24-18-8-10-19(11-9-18)25(27)28/h2-13,21,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYFAWGCXVSXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4194460.png)
![5-phenyl-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4194468.png)
![4-{2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B4194479.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4194492.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4194503.png)
![4-(4-CHLOROPHENYL)-2-{1,6-DIMETHYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZIN-2-YL}-1,3-THIAZOLE](/img/structure/B4194511.png)
![2-[(4-Bromobenzyl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B4194518.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4194522.png)
![DIMETHYL 5-[(2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETYL)AMINO]ISOPHTHALATE](/img/structure/B4194534.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4194551.png)


